Decylisononyldimethylammonium
Description
Properties
CAS No. |
178963-66-1 |
|---|---|
Molecular Formula |
C21H46N+ |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
decyl-dimethyl-(7-methyloctyl)azanium |
InChI |
InChI=1S/C21H46N/c1-6-7-8-9-10-11-13-16-19-22(4,5)20-17-14-12-15-18-21(2)3/h21H,6-20H2,1-5H3/q+1 |
InChI Key |
KVFJJYLZPBXHHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Decylisononyldimethylammonium can be synthesized through the quaternization of dimethylamine with decylisononyl halides (such as chlorides, bromides, or iodides). The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale quaternization reactions in reactors designed to handle the specific reaction conditions. The process includes purification steps to remove any unreacted starting materials and by-products, ensuring the final product’s purity and effectiveness .
Chemical Reactions Analysis
Types of Reactions: Decylisononyldimethylammonium primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with various nucleophiles, leading to the formation of different substituted products .
Common Reagents and Conditions:
Oxidation: this compound is relatively stable and does not readily undergo oxidation under normal conditions.
Reduction: The compound is resistant to reduction due to the stability of the quaternary ammonium group.
Substitution: Common reagents include nucleophiles such as hydroxides, amines, and thiols.
Major Products: The major products formed from substitution reactions include various substituted ammonium compounds, depending on the nucleophile used .
Scientific Research Applications
Decylisononyldimethylammonium has a wide range of applications in scientific research:
Mechanism of Action
Decylisononyldimethylammonium exerts its biocidal effects by disrupting the phospholipid membranes of microorganisms. This disruption leads to the leakage of cellular contents and eventual cell death. The compound targets the cell membrane, causing structural damage and inhibiting essential cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Decylisononyldimethylammonium’s performance is benchmarked against industry-standard biocides. Below is a detailed analysis:
Bio-Quat 50-40
Bio-Quat 50-40 is a commercial QAC blend widely used in water treatment. Comparative testing revealed:
Both compounds show equivalent biocidal performance, but this compound chloride’s low foaming allows seamless integration into aerated systems without operational disruptions .
Buckman WSCP
Buckman WSCP is a molluscicide targeting invasive species like Corbicula fluminea (asiatic clam). Testing in freshwater (Spruce Run reservoir, New Jersey) demonstrated:
| Parameter | This compound Chloride (5 ppm) | Buckman WSCP (5 ppm) |
|---|---|---|
| Mortality Rate (72 hrs) | 100% | <100% |
| Time to Total Mortality | 3 days | >3 days |
This compound chloride achieved complete asiatic clam eradication within 72 hours, outperforming Buckman WSCP under identical conditions .
Conventional QACs (e.g., Benzalkonium Chloride)
- Reduced Toxicity: Unlike benzalkonium chloride, which is toxic to aquatic life at low concentrations, this compound chloride’s optimized structure minimizes ecological impact .
- Structural Stability: The branched decylisononyl chain enhances solubility and persistence in aqueous environments compared to linear-chain QACs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
